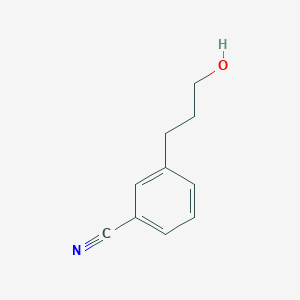
3-(3-Hydroxypropyl)benzonitrile
Cat. No. B1610696
Key on ui cas rn:
83101-13-7
M. Wt: 161.2 g/mol
InChI Key: UTSJPOCSHJYKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05108363
Procedure details


Into an oven-dried 500 ml flask with 2-neck adapter and stirring bar, 12.9 g of 3-(3-cyanophenyl)propanoic acid (the product of step (a)) was placed. The system was flushed with argon gas; then 84 ml tetrahydrofuran was added. The resulting mixture was stirred until the acid was dissolved. After cooling for about ten minutes with an ice bath, 88 ml borane-tetrahydrofuran was added in two 44 ml portions over a 20 minute period. The reaction mixture was stirred for 20 minutes in an ice bath and then quenched by the addition of about 17 ml water dropwise. The mixture was stripped to give an oil with white crystals. Ether (200 ml) and a solution of 8.8 g (0.22 mole) sodium hydroxide in 150 ml water were added. The organic phase was separated. The aqueous layer was extracted with an additional 35 ml ether. The combined ether extracts were dried over sodium sulfate, filtered, and stripped. The resulting oil was distilled in a Kugelrohr apparatus, the fraction bpt. 95°-110° C. was collected to give 11.5 g of the above-identified product.





Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][C:11](O)=[O:12])[CH:6]=[CH:7][CH:8]=1)#[N:2].CCOCC.[OH-].[Na+]>O>[C:1]([C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11][OH:12])[CH:6]=[CH:7][CH:8]=1)#[N:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=C(C=CC1)CCC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=C(C=CC1)CCC(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
8.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Into an oven-dried 500 ml flask with 2-neck adapter and stirring bar
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The system was flushed with argon gas
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
then 84 ml tetrahydrofuran was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred until the acid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling for about ten minutes with an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
88 ml borane-tetrahydrofuran was added in two 44 ml portions over a 20 minute period
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 20 minutes in an ice bath
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by the addition of about 17 ml water dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil with white crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with an additional 35 ml ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ether extracts were dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting oil was distilled in a Kugelrohr apparatus
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
95°-110° C. was collected
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=C(C=CC1)CCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
